
Carbamic acid, (5-amino-3-(4-fluorophenyl)-1,2-dihydropyrido(3,4-b)pyrazin-7-yl)-, ethyl ester
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Carbamic acid, (5-amino-3-(4-fluorophenyl)-1,2-dihydropyrido(3,4-b)pyrazin-7-yl)-, ethyl ester is a complex organic compound with significant potential in various scientific fields. This compound features a unique structure that includes a pyrido-pyrazine core, an amino group, and a fluorophenyl group, making it a subject of interest for researchers in chemistry, biology, and medicine.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of carbamic acid, (5-amino-3-(4-fluorophenyl)-1,2-dihydropyrido(3,4-b)pyrazin-7-yl)-, ethyl ester typically involves multi-step organic reactions. One common method starts with the preparation of the pyrido-pyrazine core, followed by the introduction of the amino and fluorophenyl groups. The final step involves the esterification of the carbamic acid with ethanol under acidic conditions to form the ethyl ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using automated reactors and continuous flow systems to ensure consistent production. The reaction conditions are carefully controlled, including temperature, pressure, and pH, to maximize efficiency and minimize by-products.
化学反应分析
Types of Reactions
Carbamic acid, (5-amino-3-(4-fluorophenyl)-1,2-dihydropyrido(3,4-b)pyrazin-7-yl)-, ethyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The amino and fluorophenyl groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired products are formed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a wide range of derivatives with different functional groups.
科学研究应用
Carbamic acid, (5-amino-3-(4-fluorophenyl)-1,2-dihydropyrido(3,4-b)pyrazin-7-yl)-, ethyl ester has numerous applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s unique structure makes it a valuable tool for probing biological systems and understanding molecular interactions.
Medicine: Researchers are exploring its potential as a therapeutic agent, particularly in the development of drugs targeting specific pathways.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
作用机制
The mechanism of action of carbamic acid, (5-amino-3-(4-fluorophenyl)-1,2-dihydropyrido(3,4-b)pyrazin-7-yl)-, ethyl ester involves its interaction with specific molecular targets. The amino and fluorophenyl groups play crucial roles in binding to these targets, while the pyrido-pyrazine core facilitates the compound’s stability and reactivity. The exact pathways involved depend on the specific application and the biological system being studied.
相似化合物的比较
Similar Compounds
Similar compounds include other carbamic acid derivatives and pyrido-pyrazine-based molecules. Examples include:
- Carbamic acid, (5-amino-3-(4-chlorophenyl)-1,2-dihydropyrido(3,4-b)pyrazin-7-yl)-, ethyl ester
- Carbamic acid, (5-amino-3-(4-bromophenyl)-1,2-dihydropyrido(3,4-b)pyrazin-7-yl)-, ethyl ester
Uniqueness
What sets carbamic acid, (5-amino-3-(4-fluorophenyl)-1,2-dihydropyrido(3,4-b)pyrazin-7-yl)-, ethyl ester apart is its fluorophenyl group, which imparts unique electronic properties and enhances its reactivity. This makes it particularly valuable in applications requiring precise molecular interactions and high stability.
属性
CAS 编号 |
82585-95-3 |
|---|---|
分子式 |
C16H16FN5O2 |
分子量 |
329.33 g/mol |
IUPAC 名称 |
ethyl N-[5-amino-3-(4-fluorophenyl)-1,2-dihydropyrido[3,4-b]pyrazin-7-yl]carbamate |
InChI |
InChI=1S/C16H16FN5O2/c1-2-24-16(23)22-13-7-11-14(15(18)21-13)20-12(8-19-11)9-3-5-10(17)6-4-9/h3-7,19H,2,8H2,1H3,(H3,18,21,22,23) |
InChI 键 |
BVIZQAYYHMKVBF-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)NC1=NC(=C2C(=C1)NCC(=N2)C3=CC=C(C=C3)F)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


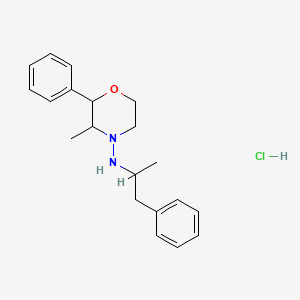
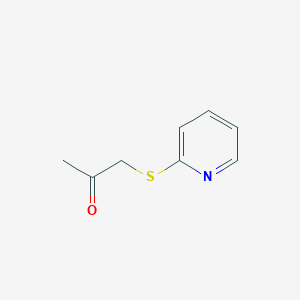
![2-(1H-Imidazo[4,5-c]pyridin-1-yl)acetic acid](/img/structure/B13994527.png)
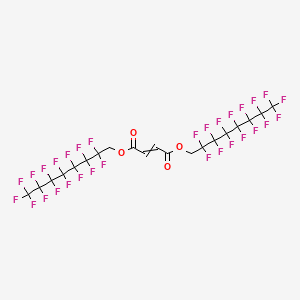


![2-[(N-ethyl-3-methylanilino)methyl]isoindole-1,3-dione](/img/structure/B13994547.png)
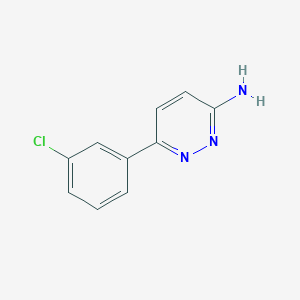
![Imidazo[1,2-a]pyridine-6-methanol, alpha-methyl-](/img/structure/B13994559.png)
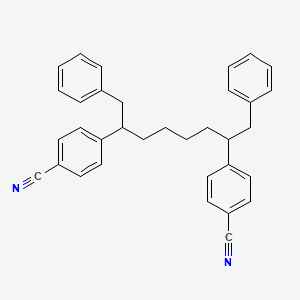
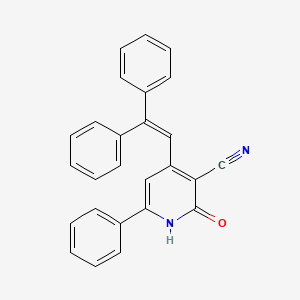

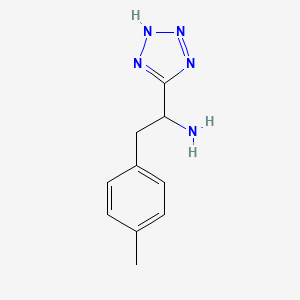
![4-[(E)-Benzylideneamino]benzene-1-carbothioamide](/img/structure/B13994601.png)
